EFTUD2 -

EFTUD2

Catalog Number: EVT-243867
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

EFTUD2, also known as the spliceosomal protein EFTUD2 or SNU114, is a crucial component of the spliceosome, the complex responsible for the splicing of pre-messenger RNA in eukaryotic cells. This protein plays a significant role in the regulation of gene expression and is involved in various cellular processes, including cell cycle regulation and apoptosis. Mutations in the EFTUD2 gene have been linked to several genetic disorders, notably mandibulofacial dysostosis with microcephaly and other developmental syndromes.

Source and Classification

EFTUD2 is classified as a member of the U5 small nuclear ribonucleoprotein family, which is integral to the splicing process. The gene is located on chromosome 17 in humans and encodes a protein that interacts with other spliceosomal components to facilitate the removal of introns from precursor messenger RNA. The protein is essential for maintaining proper cellular functions and has been implicated in oncogenic processes as well as developmental abnormalities when mutated.

Synthesis Analysis

EFTUD2 can be synthesized using various molecular biology techniques. Common methods include:

  • Polymerase Chain Reaction (PCR): Used to amplify specific regions of the EFTUD2 gene for cloning or mutagenesis studies.
  • In Vitro Transcription: Capped messenger RNAs of EFTUD2 can be synthesized using RNA polymerases such as SP6 or T7 polymerase.
  • CRISPR/Cas9 Gene Editing: This method can create knockouts or specific mutations in the EFTUD2 gene in model organisms to study its function and role in disease.

Technical Details

  • PCR Conditions: Typical PCR conditions involve an initial denaturation step at 95°C, followed by 30 cycles of denaturation at 95°C, annealing at 55-65°C (depending on primer design), and extension at 72°C.
  • In Vitro Transcription: The synthesis involves using a DNA template containing a T7 or SP6 promoter, with subsequent purification steps to isolate the RNA product.
Molecular Structure Analysis

The EFTUD2 protein structure consists of several domains that facilitate its interaction with RNA and other spliceosomal proteins. Structural studies have shown that EFTUD2 contains:

  • RNA Recognition Motifs (RRMs): These are critical for binding RNA substrates during splicing.
  • Helix-Turn-Helix Motifs: Important for protein-protein interactions within the spliceosome.

Data

  • Molecular Weight: Approximately 80 kDa.
  • Isoforms: Alternative splicing can result in different isoforms of EFTUD2, which may have distinct functions or regulatory roles.
Chemical Reactions Analysis

EFTUD2 is involved in several biochemical reactions related to mRNA processing:

  • Pre-mRNA Splicing: EFTUD2 facilitates the assembly of spliceosomal complexes that catalyze the excision of introns from pre-mRNA.
  • Regulation of Gene Expression: Through its role in splicing, EFTUD2 indirectly influences the expression levels of various genes by modulating mRNA stability and translation efficiency.

Technical Details

  • Splicing Mechanism: The reaction involves two transesterification steps where the 5' splice site is cleaved, followed by a lariat formation and subsequent cleavage at the 3' splice site.
Mechanism of Action

EFTUD2 functions primarily through its role in the spliceosome assembly and activity. The mechanism includes:

  1. Binding to Pre-mRNA: EFTUD2 recognizes specific sequences within pre-mRNA.
  2. Formation of Spliceosomal Complexes: It aids in assembling small nuclear ribonucleoproteins (snRNPs) and other factors necessary for splicing.
  3. Catalysis of Splicing Reactions: By stabilizing the transition states during splicing, EFTUD2 enhances the efficiency of intron removal.

Data

Studies indicate that mutations leading to loss-of-function variants can disrupt these processes, leading to diseases characterized by improper splicing patterns.

Physical and Chemical Properties Analysis

EFTUD2 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in aqueous buffers commonly used in molecular biology.
  • Stability: Sensitive to denaturation under extreme pH or temperature conditions.

Relevant Data

  • pI (Isoelectric Point): Approximately 6.0, indicating that it is likely to be positively charged at physiological pH.
Applications

EFTUD2 has several scientific applications:

  • Genetic Research: Understanding its role in splicing can provide insights into genetic disorders caused by splicing defects.
  • Cancer Studies: Given its involvement in cell proliferation and survival pathways, EFTUD2 serves as a potential target for cancer therapies aimed at disrupting aberrant splicing events.
  • Developmental Biology: Investigating EFTUD2 mutations can help elucidate mechanisms underlying congenital disorders such as mandibulofacial dysostosis with microcephaly.
Introduction to EFTUD2 in Cellular and Disease Contexts

EFTUD2 as a Core Spliceosomal GTPase: Evolutionary Conservation and Functional Significance

EFTUD2 is a universally conserved spliceosomal GTPase encoded on human chromosome 17q21.31, producing a 116-kDa protein comprising 972 amino acids [6]. It exhibits striking structural and functional homology with ribosomal elongation factors: its GTP-binding domain shares 34% identity with EF-Tu (Elongation Factor Thermo-unstable), while its overall domain architecture parallels EF-G [1] [6]. This evolutionary conservation underscores its fundamental role in RNA processing machinery from yeast to humans.

Domain Organization and Spliceosomal Integration:EFTUD2 contains six structural domains critical for its spliceosomal functions (Table 1):Table 1: Functional Domains of EFTUD2

DomainStructural FeaturesFunctional Role
EF-G C-terminusβ-barrel foldAnchors EFTUD2 within U5 snRNP core
Domain IIIα-helical bundleMediates interactions with PRPF8 and BRR2
Domain IVFlexible loop regionFacilitates GTP/GDP binding and conformational transitions
EF-Tu Domain 2GTPase active siteHydrolyzes GTP to energize spliceosomal remodeling
GTP-binding DomainConserved G motifs (G1-G5)Binds GTP/GDP; regulates catalytic activation
C-terminal TailAcidic, unstructured regionModulates protein-protein interactions and spliceosome dynamics

EFTUD2 integrates into the U5 snRNP (small nuclear ribonucleoprotein) core, where it forms a central scaffold bridging U5-specific proteins (PRPF8, BRR2) and the U4/U6 di-snRNP [1] [6]. Cryo-EM analyses reveal that GTP-bound EFTUD2 stabilizes the pre-catalytic B complex, while GTP hydrolysis triggers conformational changes necessary for U4/U6 unwinding and catalytic activation [6]. This GTP-dependent "molecular switch" function enables EFTUD2 to coordinate spliceosome assembly and disassembly kinetics with high fidelity.

Evolutionary Constraints and Functional Insights:Comparative genomics highlights extraordinary sequence conservation, particularly within GTP-binding motifs (Figure 1):

  • G1 motif (P-loop): ¹⁶⁴GXXXXGKS¹⁷¹ (100% conserved from yeast to humans)
  • G3 motif: ²⁴⁴DXXG²⁴⁷ (98% conservation)
  • G4 motif: ³¹⁷NKXD³²⁰ (100% conservation) [6]

Functional studies demonstrate that mutations in these motifs impair GTP hydrolysis, causing spliceosome arrest at pre-catalytic stages [1]. Notably, EFTUD2’s GTPase activity is uniquely regulated by spliceosomal components rather than canonical GAPs (GTPase-activating proteins): PRPF8 stimulates GTP hydrolysis, while the U5 snRNA loop stabilizes the GDP-bound state [6]. This intricate regulation ensures splicing fidelity by coupling catalytic activation with proper splice site recognition.

EFTUD2 in RNA Splicing Regulation: Bridging Transcriptomic Complexity and Disease Pathogenesis

EFTUD2 governs critical splicing events through both catalytic and non-catalytic mechanisms. Beyond its GTPase-dependent remodeling functions, EFTUD2 directly contacts exon junction complexes (EJCs) via eIF4AIII, positioning spliceosomes near exon-exon junctions to influence alternative splicing outcomes [6]. This dual functionality enables EFTUD2 to regulate specific subsets of transcripts whose misprocessing underlies diverse pathologies (Table 2).

Table 2: EFTUD2-Linked Diseases and Molecular Mechanisms

Disease CategoryMolecular MechanismFunctional Consequences
Genetic Disorders (MFDM)Haploinsufficiency from heterozygous LOF mutations → spliceosome impairmentAberrant splicing of neurodevelopmental genes (e.g., MDM2) → p53 overactivation → cranial neural crest apoptosis [1] [3] [10]
Viral DefenseEFTUD2 mediates IFN-induced splicing of ISGs (Mx1, OAS1, PKR)Impaired exon inclusion in ISG transcripts → truncated antiviral proteins → attenuated IFN response against HBV [2]
Cancer PathogenesisOverexpression enhances oncogenic splicing (e.g., KIF3A ex10-11 skipping in medulloblastoma)Skipped KIF3A exons → defective primary cilia → hyperactivated SHH/Gli2 signaling → tumor proliferation [5]
Myeloid-specific EFTUD2 upregulation → alternative splicing of TLR4/NF-κB componentsPro-inflammatory cytokine overproduction (IL-6, TNFα) → colitis-associated tumorigenesis [9]
LUAD ProgressionEFTUD2 overexpression correlates with glycolytic enzyme splicing alterationsEnhanced tumor glycolysis, immune evasion, and EMT → metastasis [8]

Developmental Pathogenesis: Mandibulofacial Dysostosis with Microcephaly (MFDM)Over 90 pathogenic EFTUD2 variants cause MFDM, characterized by microcephaly, craniofacial dysmorphogenesis, and neurodevelopmental impairment [1] [4] [10]. Crucially, haploinsufficiency (not complete loss) drives pathogenesis:

  • Splice-site mutations (e.g., c.492+1del) induce exon skipping (exon 6 in EFTUD2 pre-mRNA), disrupting the GTP-binding domain [10]
  • Reduced functional EFTUD2 levels impair splicing fidelity of specific transcripts like MDM2, a p53 inhibitor
  • Aberrant MDM2 splicing → p53 accumulation → apoptosis in cranial neural crest cells → craniofacial defects [1]

Consistent with this mechanism, zebrafish eftud2 morphants exhibit rescued craniofacial phenotypes upon p53 inhibition, confirming the EFTUD2-p53 axis in development [6].

Antiviral Defense Mechanisms:EFTUD2 mediates interferon (IFN)-dependent antiviral responses independently of classical JAK-STAT signaling. In HBV-infected hepatocytes:

  • IFN-α requires EFTUD2 to generate full-length isoforms of antiviral effectors (Mx1, OAS1, PKR) via exon inclusion [2]
  • EFTUD2+/- cells produce truncated Mx1/OAS1/PKR → defective viral clearance → persistent HBV infection
  • Rescue experiments confirm: EFTUD2 restoration rescues IFN’s antiviral efficacy by normalizing ISG splicing [2]

This establishes EFTUD2 as a non-classical IFN effector, offering therapeutic avenues for viral resistance.

Oncogenic Roles in Cancer:EFTUD2 exhibits context-dependent oncogenic functions across malignancies:

  • Medulloblastoma (SHH-subtype): EFTUD2 overexpression induces exon 10-11 skipping in KIF3A mRNA → defective kinesin motor → impaired primary cilia assembly → unrestrained SHH/Gli2 signaling → tumor proliferation (HR = 2.1; p<0.001) [5]
  • Colitis-Associated Cancer: Myeloid EFTUD2 upregulation enhances MyD88L (full-length) splicing over MyD88S (inhibitory isoform) → hyperactive TLR4/NF-κB signaling → IL-6/TNF-α overproduction → STAT3-driven tumorigenesis [9]
  • Lung Adenocarcinoma (LUAD): EFTUD2 elevates glycolysis via HK2/PKM2 splicing alterations and correlates with immunosuppressive microenvironments (StromalScore: r=-0.43; p=0.002) [8]

These pathways position EFTUD2 as a promising therapeutic target, particularly in spliceosome-dependent cancers.

Tables of Compounds

Properties

Product Name

EFTUD2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.